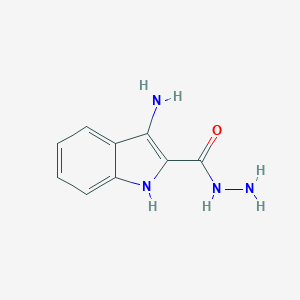

3-Amino-1h-indole-2-carbohydrazide

説明

3-Amino-1h-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activitiesThe compound this compound is particularly interesting due to its unique chemical structure and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1h-indole-2-carbohydrazide typically involves the reaction of indole derivatives with hydrazine hydrate. One common method includes the condensation of indole-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions: 3-Amino-1h-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学的研究の応用

Anticancer Activity

One of the most prominent applications of 3-amino-1H-indole-2-carbohydrazide derivatives is their role as tubulin inhibitors . Recent studies have identified several derivatives that exhibit potent anti-proliferative activities against various cancer cell lines.

Case Study: Tubulin Inhibition

- Study Overview : A study conducted on 3-phenyl-1H-indole-2-carbohydrazide derivatives revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Key Findings : Among the synthesized compounds, derivatives such as furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide were noted for inducing G2/M phase arrest in A549 lung cancer cells, demonstrating significant anticancer properties comparable to established chemotherapeutics like doxorubicin .

| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| 27a | < 10 | A549 | Tubulin inhibition |

| 27b | < 5 | HuCCA-1 | Tubulin inhibition |

| 27c | < 15 | COLO 205 | Microtubule destabilization |

Structure-Activity Relationship (SAR)

The structure-activity relationships of indole derivatives have been extensively studied to optimize their efficacy as anticancer agents. Variations in substituents on the indole ring and the hydrazide moiety have been shown to significantly influence biological activity.

Insights from SAR Studies

- Modification Effects : Substituting different groups on the phenyl ring or altering the connectivity of the furan moiety led to enhanced tubulin inhibition and selectivity against specific cancer cell lines .

- Computational Analysis : Molecular docking studies have provided insights into binding affinities and mechanisms, revealing how structural modifications can improve interactions with tubulin .

Mechanistic Insights

Research has also focused on understanding the mechanisms through which these compounds exert their anticancer effects.

Broader Pharmacological Applications

Beyond cancer treatment, indole derivatives including this compound have been explored for other therapeutic potentials:

Potential as Antiviral Agents

Some studies suggest that indole derivatives may also serve as inhibitors of viral enzymes such as integrase, which is crucial for viral replication in HIV . The indole scaffold's ability to chelate metal ions within active sites enhances its potential as a lead compound in antiviral drug development.

作用機序

The mechanism of action of 3-Amino-1h-indole-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

類似化合物との比較

- 5-Chloro-3-(o-tolylsulfonyl)-1h-indole-2-carbohydrazide

- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1h-indole-2-carbohydrazide

Comparison: 3-Amino-1h-indole-2-carbohydrazide is unique due to its amino and carbohydrazide functional groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for further research and development .

生物活性

3-Amino-1H-indole-2-carbohydrazide (3-AIC) is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of 3-AIC, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-AIC features an indole ring system, characterized by the presence of an amino group at the 3-position and a carbohydrazide moiety at the 2-position. This structural configuration is significant as it contributes to the compound's biological reactivity and interaction with various molecular targets.

Biological Activities

Indole derivatives, including 3-AIC, are known for a range of biological activities:

- Anticancer Activity : Research indicates that 3-AIC and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives induce cell death through mechanisms such as methuosis, a form of cell death characterized by the formation of large vacuoles in the cytoplasm .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in infectious disease treatment.

- Antidiabetic Effects : Recent studies have identified 3-AIC as a potential α-glucosidase inhibitor, with in vitro evaluations showing promising IC50 values ranging from 6.31 µM to 49.89 µM, significantly lower than the standard control acarbose (IC50 = 750 µM) .

The biological activity of 3-AIC is attributed to its ability to interact with specific enzymes and receptors. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as α-glucosidase, leading to reduced glucose absorption and potential antidiabetic effects .

- Cell Death Induction : Certain derivatives of 3-AIC have been found to induce methuosis in cancer cells without affecting normal cells, suggesting a selective mechanism that could be exploited for cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-AIC and its derivatives:

- Cytotoxicity Studies : A derivative of 3-AIC was tested against MDA-MB-231 breast cancer cells, demonstrating significant cytotoxic effects while sparing normal cells .

- Enzyme Activity Evaluation : In vitro assays revealed that novel indole-carbohydrazide derivatives exhibited excellent inhibitory activity against α-glucosidase compared to traditional inhibitors, highlighting their potential for diabetes management .

- Mechanistic Insights : Research has indicated that compounds derived from 3-AIC activate specific signaling pathways (e.g., MAPK/JNK), which are crucial for inducing cell death in cancer cells .

Comparative Analysis

To better understand the unique properties of 3-AIC, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-amino-4-methoxy-1H-indole-2-carbohydrazide | Methoxy group at the 4-position | Different biological activities due to methoxy substitution |

| 4-methoxy-1H-indole-2-carbohydrazide | Lacks amino group at the 3-position | Exhibits distinct pharmacological properties |

| 3-amino-6-methoxy-1H-indole-2-carbohydrazide | Methoxy group at the 6-position | Potentially different biological activities due to structural variations |

Future Directions

The promising biological activities of 3-AIC suggest several avenues for future research:

- Drug Development : Further exploration of its anticancer and antidiabetic properties could lead to new therapeutic agents.

- Mechanistic Studies : Understanding the precise mechanisms by which 3-AIC exerts its effects will be crucial for optimizing its use in clinical settings.

- Structural Modifications : Synthesizing new derivatives with altered substituents may enhance potency and selectivity against specific targets.

特性

IUPAC Name |

3-amino-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDDCYXLWMYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149429 | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110963-29-6 | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoindol-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOINDOL-2-CARBOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。